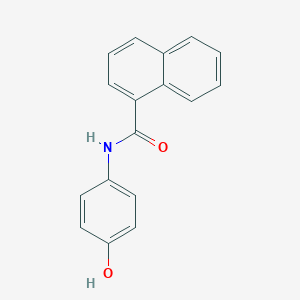

N-(4-hydroxyphenyl)-1-naphthamide

Description

N-(4-Hydroxyphenyl)-1-naphthamide is a naphthamide derivative featuring a hydroxyl group (-OH) at the para position of the phenyl ring. This structural motif confers unique physicochemical properties, such as enhanced hydrophilicity and hydrogen-bonding capacity, which influence its biological activity and pharmacokinetic behavior. It has been studied in medicinal chemistry contexts, particularly for enzyme inhibition. For example, in a 2009 study, it exhibited an IC50 value of 12.9 μM against monoacylglycerol lipase (MGL) while retaining a selectivity factor of 100–300 relative to fatty acid amide hydrolase (FAAH) .

Propriétés

Formule moléculaire |

C17H13NO2 |

|---|---|

Poids moléculaire |

263.29 g/mol |

Nom IUPAC |

N-(4-hydroxyphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C17H13NO2/c19-14-10-8-13(9-11-14)18-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,18,20) |

Clé InChI |

GQSAPPJXLYBOOV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compounds such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) and N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-naphthamide were identified through high-throughput screening (HTS) for their pharmacoperone activity on vasopressin 2 receptor mutants. These analogs replace the hydroxyl group with heterocyclic systems (e.g., thiazolo-pyridine or benzofuran-thiazole), enhancing steric bulk and altering electronic properties.

Alkoxy-Substituted Derivatives

Alkoxy-substituted analogs, such as N-(4-methoxyphenyl)-1-naphthamide (Compound 14) and N-(4-ethoxyphenyl)-1-naphthamide (Compound 16), demonstrate improved inhibitory potency against MGL (IC50 = 5.75–6.92 μM) compared to the hydroxylated parent compound (12.9 μM) . This suggests that alkoxy groups (-OR) enhance hydrophobic interactions with the enzyme’s active site while maintaining selectivity (100–300-fold for MGL over FAAH). However, the hydroxylated variant may offer advantages in solubility due to its polar -OH group.

Brominated Analog: N-(4-Bromophenyl)-1-naphthamide

The brominated derivative, N-(4-bromophenyl)-1-naphthamide (CAS: 544441-92-1), replaces the hydroxyl group with a bromine atom, significantly increasing molecular weight (326.19 g/mol vs. 273.29 g/mol for the hydroxylated compound).

Data Table: Key Properties and Activities

| Compound Name | Substituent | Molecular Weight (g/mol) | IC50 (MGL) | Selectivity (MGL vs. FAAH) |

|---|---|---|---|---|

| N-(4-Hydroxyphenyl)-1-naphthamide | -OH (para) | 273.29 | 12.9 μM | 100–300 |

| N-(4-Methoxyphenyl)-1-naphthamide | -OCH3 | 287.32 | 6.92 μM | 100–300 |

| N-(4-Ethoxyphenyl)-1-naphthamide | -OCH2CH3 | 301.35 | 5.75 μM | 100–300 |

| N-(4-Bromophenyl)-1-naphthamide | -Br (para) | 326.19 | Not reported | Not reported |

Research Implications

- Hydroxyl vs. Alkoxy Groups : The hydroxyl group in N-(4-hydroxyphenyl)-1-naphthamide balances moderate enzyme inhibition with favorable solubility, whereas alkoxy derivatives prioritize potency through hydrophobic interactions.

- Halogenation Effects : Bromine substitution (as in N-(4-bromophenyl)-1-naphthamide) may improve stability but requires further investigation to assess trade-offs in activity and toxicity.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.